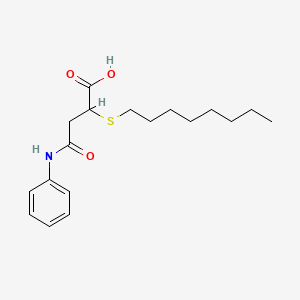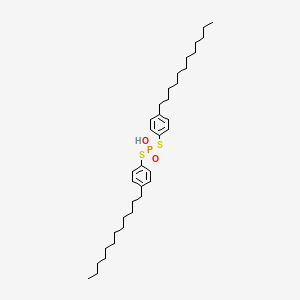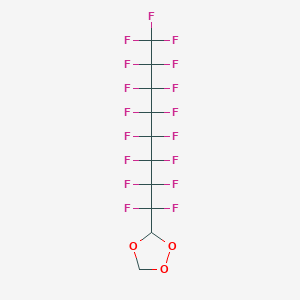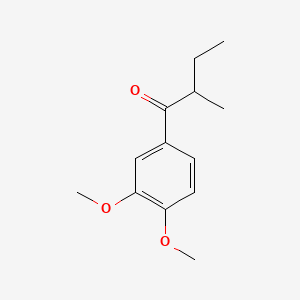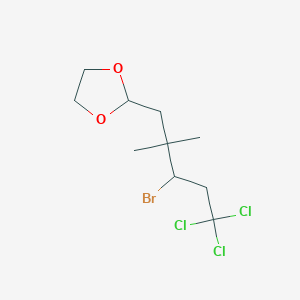
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and dioxolane functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5,5,5-trichloro-2,2-dimethylpentanol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
化学反应分析
Types of Reactions
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium tert-butoxide in DMSO
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products
Substitution: 2-(3-Iodo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
Oxidation: this compound-4-one
Reduction: this compound-4-ol
科学研究应用
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its halogenated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially leading to inhibition or modulation of enzymatic activity. The dioxolane ring may also contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(3-Chloro-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
- 2-(3-Bromo-5,5,5-trifluoro-2,2-dimethylpentyl)-1,3-dioxolane
- 2-(3-Iodo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
Uniqueness
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane is unique due to the combination of bromine and chlorine atoms, which imparts distinct chemical reactivity and biological activity. The presence of the dioxolane ring further differentiates it from other halogenated compounds, providing unique structural and functional properties.
属性
CAS 编号 |
65604-65-1 |
|---|---|
分子式 |
C10H16BrCl3O2 |
分子量 |
354.5 g/mol |
IUPAC 名称 |
2-(3-bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H16BrCl3O2/c1-9(2,6-8-15-3-4-16-8)7(11)5-10(12,13)14/h7-8H,3-6H2,1-2H3 |
InChI 键 |
UTMZMZHPLKFOHT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1OCCO1)C(CC(Cl)(Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)
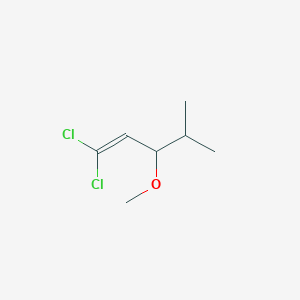


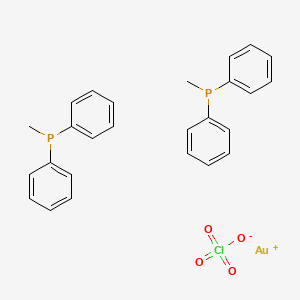
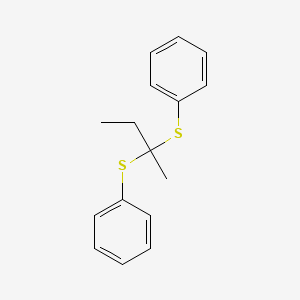

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
